4-{2-[(3,5-dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride
Overview
Description
4-{2-[(3,5-dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride, also known as DCEBIO, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-{2-[(3,5-dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride involves the activation of a specific potassium channel, known as KCa3.1. This activation leads to the hyperpolarization of the cell membrane and the subsequent relaxation of smooth muscle cells. 4-{2-[(3,5-dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride also inhibits the proliferation of cancer cells by inducing apoptosis through the activation of caspase-3.
Biochemical and Physiological Effects:
4-{2-[(3,5-dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride has been shown to have various biochemical and physiological effects. It can increase the production of nitric oxide, which leads to vasodilation and improved blood flow. 4-{2-[(3,5-dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride can also inhibit the production of reactive oxygen species, which can lead to oxidative stress and cell damage. In addition, 4-{2-[(3,5-dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride can induce the expression of anti-inflammatory cytokines, which can reduce inflammation and tissue damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-{2-[(3,5-dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride in lab experiments is its specificity towards KCa3.1 channels, which reduces the risk of off-target effects. 4-{2-[(3,5-dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride is also relatively stable and can be easily synthesized in the lab. However, one of the limitations of using 4-{2-[(3,5-dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research of 4-{2-[(3,5-dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride. One direction is to explore its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as an anticancer agent in combination with other chemotherapeutic agents. Additionally, further research is needed to optimize the synthesis and formulation of 4-{2-[(3,5-dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride to improve its solubility and bioavailability.
Conclusion:
In conclusion, 4-{2-[(3,5-dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride is a compound with significant potential in various fields of scientific research. Its specificity towards KCa3.1 channels and its various biochemical and physiological effects make it a promising candidate for further investigation. However, more research is needed to fully understand its mechanisms of action and to optimize its use in lab experiments and potential clinical applications.
Scientific Research Applications
4-{2-[(3,5-dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride has been studied extensively for its potential applications in various fields such as neuroscience, cardiovascular research, and cancer research. In neuroscience, 4-{2-[(3,5-dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride has been shown to have neuroprotective effects and can promote the differentiation of neural stem cells. In cardiovascular research, 4-{2-[(3,5-dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride has been shown to have vasodilatory effects and can protect against ischemia-reperfusion injury. In cancer research, 4-{2-[(3,5-dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride has been shown to have anticancer effects by inducing apoptosis in cancer cells.
properties
IUPAC Name |
4-[2-[(3,5-dichloro-4-ethoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N2O3S.ClH/c1-2-24-17-15(18)9-13(10-16(17)19)11-21-8-7-12-3-5-14(6-4-12)25(20,22)23;/h3-6,9-10,21H,2,7-8,11H2,1H3,(H2,20,22,23);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBQUACCBFNCQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)CNCCC2=CC=C(C=C2)S(=O)(=O)N)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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